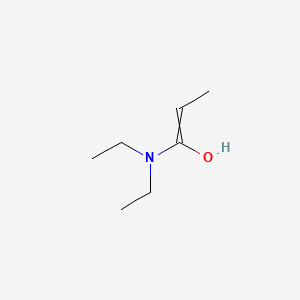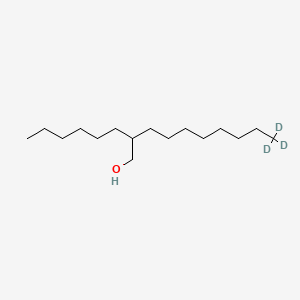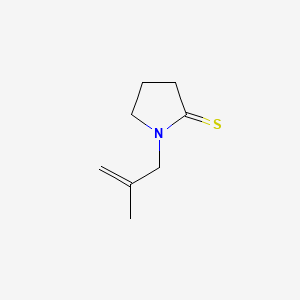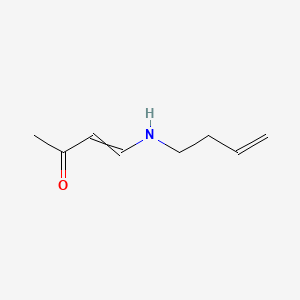
Vaccenic Acid Ethyl-d5 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vaccenic Acid Ethyl-d5 Ester can be synthesized through esterification reactions. One common method involves the reaction of vaccenic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Vaccenic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Vaccenic Acid Ethyl-d5 Ester is used in various scientific research fields:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of fatty acids.
Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Research on the effects of trans fatty acids on human health often utilizes this compound as a model compound.
Industry: It is used in the development of nutritional supplements and functional foods
Mécanisme D'action
The mechanism of action of Vaccenic Acid Ethyl-d5 Ester involves its incorporation into lipid membranes and metabolic pathways. It can be metabolized to rumenic acid, a conjugated linoleic acid with anticarcinogenic properties. The compound may also interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cis-Vaccenic Acid: A stereoisomer of vaccenic acid found in sea buckthorn oil.
Rumenic Acid: A conjugated linoleic acid derived from vaccenic acid with anticarcinogenic properties.
Palmitoleic Acid: An omega-7 fatty acid similar in structure to vaccenic acid.
Uniqueness
Vaccenic Acid Ethyl-d5 Ester is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .
Propriétés
Formule moléculaire |
C24H35NO4 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12- |
Clé InChI |
ZNCPWTOTRSZCDS-LTKCOYKYSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)





![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)

![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)

